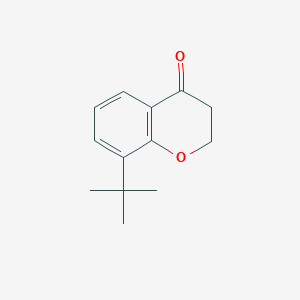

8-Tert-butylchroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-tert-butyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYISAMGVJMRICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC2=C1OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655600 | |

| Record name | 8-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23067-79-0 | |

| Record name | 8-tert-Butyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies on 8 Tert Butylchroman 4 One and Chromanone Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. Density Functional Theory (DFT) is a particularly prominent method used to study the molecular geometries, electronic properties, and spectroscopic features of chromanone derivatives. d-nb.info

Theoretical investigations using DFT help in determining molecular geometries and vibrational spectra. For instance, calculations on various chromone (B188151) derivatives have shown good agreement between theoretically predicted bond lengths and angles and those determined experimentally. d-nb.info Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, provides insights into charge transfer and hyperconjugative interactions within the molecule. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. uantwerpen.be Studies on chromone derivatives have used DFT to calculate these values, revealing how different substituents on the chromanone scaffold influence the electronic structure and potential biological activity. d-nb.inforesearchgate.net For example, the introduction of electron-donating groups can alter the HOMO-LUMO gap and affect the molecule's fluorescence properties. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, offering a guide to chemical reactivity and intermolecular interactions. d-nb.infonih.gov

Below is a table summarizing typical electronic properties calculated for chromanone systems using DFT.

| Property | Typical Calculated Value/Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Relates to the ability to donate an electron |

| LUMO Energy | -1.5 to -2.5 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | 1.5 to 5.0 eV | Indicator of chemical stability and reactivity. d-nb.inforesearchgate.net |

| Dipole Moment | 2.0 to 5.0 D | Measures the polarity of the molecule |

| Ionization Potential (I) | 5.8 to 7.4 eV | Energy required to remove an electron. uantwerpen.be |

| Electron Affinity (A) | ~5.1 eV | Energy released when an electron is added. uantwerpen.be |

Note: The values presented are representative of the chromanone/chromone scaffold and can vary significantly with different substituents.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For flexible molecules like 8-tert-butylchroman-4-one, understanding the accessible conformations and the energy barriers between them is crucial for predicting their behavior. lumenlearning.com The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, with stable conformations corresponding to energy minima on this landscape. nih.gov

The stability of different conformers is influenced by factors like steric hindrance, torsional strain, and angle strain. libretexts.org By calculating the relative energies of different conformers, researchers can predict the most abundant conformation under given conditions, which is essential for understanding its interactions with biological targets or its participation in chemical reactions.

| Conformation Type | Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Feature |

| Anti | ~180° | 0 (Reference) | Bulky groups are furthest apart; most stable. organicchemistrytutor.com |

| Gauche | ~60° | 0.5 - 1.0 | A form of steric strain. lumenlearning.com |

| Eclipsed | 0° | 3.0 - 5.0 | High torsional strain; least stable. organicchemistrytutor.com |

| Total Eclipse | 0° | >5.0 | Bulkiest groups are aligned; most unstable. organicchemistrytutor.com |

Note: This table illustrates general principles of conformational energy in acyclic systems, which are also applicable to the substituent arrangements on the chromanone ring.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction pathway.

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. ucsb.edu It is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. scm.com Locating the geometry of the transition state and calculating its energy are crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. fossee.in

Various computational algorithms, such as the Nudged Elastic Band (NEB) method, are employed to find a guess for the transition state geometry based on the structures of the reactants and products. fossee.inlibretexts.org This initial guess is then optimized to locate the precise saddle point. reddit.com For reactions involving chromanones, such as their synthesis or subsequent functionalization, these calculations can reveal the precise atomic rearrangements that occur during bond formation and breakage. nih.govorganic-chemistry.org

| Parameter | Description | Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. fossee.in | DFT, MP2, Coupled Cluster |

| Transition State (TS) | The highest energy point on the reaction pathway, a saddle point on the potential energy surface. ucsb.edu | Eigenvector following, Nudged Elastic Band (NEB). scm.com |

| Imaginary Frequency | The single negative frequency in a vibrational analysis that confirms a true transition state. scm.com | Frequency Calculation at the TS geometry |

| Reaction Coordinate | The path of minimum potential energy that a set of atoms follows during a transformation. fossee.in | Intrinsic Reaction Coordinate (IRC) calculation |

Catalysts and solvents can dramatically influence the rate and selectivity of a chemical reaction. Computational studies can model these effects explicitly by including catalyst and solvent molecules in the calculations or implicitly by using continuum solvent models. rsc.org

Solvents can alter reaction pathways by stabilizing or destabilizing reactants, products, and, most importantly, transition states. rsc.orgchemrxiv.org For example, polar solvents may preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction. nih.gov Computational models can quantify these stabilization energies and help in the rational selection of a solvent to achieve a desired outcome. gmu.edu Similarly, the role of a catalyst, such as in the synthesis of chromanone derivatives, can be investigated by modeling the interaction of the catalyst with the substrates and elucidating how it provides a lower-energy reaction pathway.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems over time. longdom.orgmdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. nih.gov

For chromanone systems, MD simulations are used to study their interactions with other molecules, such as solvent molecules or biological macromolecules like proteins. biointerfaceresearch.com These simulations provide insights into how a molecule like this compound might bind to a receptor, revealing key intermolecular interactions like hydrogen bonds and van der Waals forces. nih.gov

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the system over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. nih.gov In studies of chromone derivatives interacting with proteins, MD simulations have shown RMSD values between 0.2 and 0.5 nm, indicating the formation of a stable protein-ligand complex. nih.gov

| MD Simulation Parameter | Description | Typical Application in Chromanone Studies |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed structures. nih.gov | To assess the stability of a chromanone-protein complex over time. |

| RMSF (Root Mean Square Fluctuation) | Measures the deviation of a particle from its average position. biointerfaceresearch.com | To identify flexible regions in the chromanone or the binding partner. |

| Radius of Gyration (Rg) | A measure of the compactness of a structure. biointerfaceresearch.com | To monitor conformational changes or folding/unfolding events. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | To identify key interactions responsible for binding affinity. |

In Silico Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) is a major challenge in synthetic chemistry. rsc.org Computational methods, or in silico predictions, have become increasingly powerful in addressing this challenge. mit.edu

For reactions involving the chromanone scaffold, such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group, computational models can predict the most likely outcome. acs.org This is often achieved by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation energy is predicted to be the major one. mit.edu

Recent advances have also seen the application of machine learning models, trained on large datasets of known reactions, to predict the outcomes of new reactions with high accuracy. rsc.orgrsc.org These data-driven approaches, sometimes combined with quantum mechanical descriptors, offer a rapid and efficient way to screen potential reactions and guide synthetic efforts. mit.edu

Advanced Spectroscopic Characterization and Analytical Techniques for 8 Tert Butylchroman 4 One

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. smu.edu These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 8-tert-butylchroman-4-one, several key functional groups would give rise to characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the ketone carbonyl group.

C-O Stretch: The stretching vibration of the ether C-O bond in the dihydropyranone ring would typically appear in the 1200-1300 cm⁻¹ range.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and tert-butyl groups) appear just below 3000 cm⁻¹.

tert-Butyl Group Bending: Characteristic bending vibrations for the tert-butyl group are expected around 1365-1395 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This often makes non-polar bonds more visible in Raman spectra.

For this compound, Raman spectroscopy would also detect the key functional groups. Aromatic ring vibrations often produce strong Raman signals. The C=O stretch would also be visible, although it is typically weaker than in the IR spectrum. The symmetric vibrations of the tert-butyl group are also expected to be prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ketone | C=O Stretch | 1680-1700 (Strong) | 1680-1700 (Weak-Medium) |

| Aromatic Ring | C=C Stretch | 1450-1600 (Medium-Weak) | 1450-1600 (Strong) |

| Ether | C-O Stretch | 1200-1300 (Strong) | 1200-1300 (Weak) |

| Aromatic C-H | C-H Stretch | >3000 (Medium-Weak) | >3000 (Strong) |

| Aliphatic C-H | C-H Stretch | <3000 (Strong) | <3000 (Medium) |

| tert-Butyl | C-H Bend | 1365-1395 (Medium) | 1365-1395 (Medium) |

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups and providing insights into its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₁₃H₁₆O₂), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision. Using HRMS, the experimentally measured mass can be compared to the theoretical mass, and if they match within a few parts per million (ppm), it provides strong evidence for the proposed molecular formula.

Fragmentation Pattern: In addition to providing the exact mass of the molecular ion, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure.

For this compound, some expected fragmentation pathways could include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion, leading to a stable tertiary carbocation.

Loss of the tert-butyl group (-C₄H₉): Cleavage of the bond between the aromatic ring and the tert-butyl group would produce a significant fragment ion with a mass 57 units lower than the molecular ion.

Retro-Diels-Alder (RDA) reaction: Chromanones can undergo a characteristic RDA fragmentation of the dihydropyranone ring, leading to predictable fragment ions.

Cleavage of the chromanone ring: Various other bond cleavages within the heterocyclic ring can occur, providing further structural clues.

| Ion | Proposed Structure | Expected Exact Mass |

| [M]⁺ | C₁₃H₁₆O₂⁺ | 204.1150 |

| [M - CH₃]⁺ | C₁₂H₁₃O₂⁺ | 189.0916 |

| [M - C₄H₉]⁺ | C₉H₇O₂⁺ | 147.0446 |

| Note: The exact masses are calculated based on the most abundant isotopes of each element. |

By analyzing both the accurate mass of the molecular ion and the masses of its characteristic fragment ions, HRMS provides definitive confirmation of the elemental composition and valuable insights into the structure of this compound.

X-ray Diffraction Crystallography for Solid-State Structure and Stereochemistry

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from an X-ray diffraction experiment includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. For example, a related 4-chromanone derivative was found to crystallize in the tetragonal space group P4₁. nih.gov

Unit Cell Dimensions: These are the lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice. For the aforementioned 4-chromanone derivative, the unit cell parameters were a = 15.832 Å and c = 11.622 Å. nih.gov

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell are determined.

Bond Lengths and Angles: These can be calculated from the atomic coordinates and provide detailed information about the molecular geometry.

Absolute Configuration: For chiral molecules like this compound, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter, definitively distinguishing between the (R) and (S) enantiomers.

| Crystallographic Parameter | Example Data for a 4-Chromanone Derivative nih.gov |

| Crystal System | Tetragonal |

| Space Group | P4₁ |

| a (Å) | 15.832(10) |

| b (Å) | 15.832(10) |

| c (Å) | 11.622(10) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 |

The solid-state structure determined by X-ray crystallography provides a definitive picture of the molecule's conformation and stereochemistry, which is invaluable for understanding its physical and chemical properties.

Chiroptical Spectroscopies (e.g., VCD, ECD) for Absolute Configuration Determination

Chiroptical spectroscopies are essential for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region of the spectrum. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. The resulting VCD spectrum is a plot of differential absorbance (ΔA) versus wavenumber and shows both positive and negative bands, which are highly sensitive to the molecule's absolute configuration and conformation in solution.

For this compound, which possesses a stereocenter, the two enantiomers, (R)-8-tert-butylchroman-4-one and (S)-8-tert-butylchroman-4-one, would exhibit VCD spectra that are mirror images of each other. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (often using Density Functional Theory, DFT) for one of the enantiomers, the absolute configuration can be unambiguously assigned. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. Similar to VCD, the ECD spectrum is characteristic of a molecule's absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

The chromanone core of this compound contains chromophores that give rise to electronic transitions in the UV-Vis region, making it amenable to ECD analysis. The absolute configuration can be determined by comparing the experimental ECD spectrum to that of known related compounds or, more reliably, to the spectrum predicted by time-dependent DFT (TD-DFT) calculations.

| Technique | Principle | Information Obtained |

| VCD | Differential absorption of left and right circularly polarized IR light | Absolute configuration and solution-state conformation |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light | Absolute configuration and electronic transitions |

The combination of experimental chiroptical spectroscopy with theoretical calculations provides a powerful and reliable method for the determination of the absolute configuration of this compound in solution, which is crucial information that cannot be obtained from achiral spectroscopic techniques like standard NMR or IR. researchgate.net

Applications of 8 Tert Butylchroman 4 One and Substituted Chromanones As Advanced Synthetic Building Blocks and Scaffolds

Chromanones in the Modular Construction of Complex Heterocyclic Systems

The chroman-4-one skeleton serves as a versatile platform for the synthesis of a variety of complex heterocyclic systems. eurjchem.comekb.eg Its inherent reactivity allows for modular construction, where different fragments can be systematically added to the core structure to build intricate molecular architectures. This approach is particularly valuable in drug discovery and materials science, where the ability to generate diverse molecular libraries is crucial.

One common strategy involves the reaction of 3-formylchromones with various carbon and nitrogen nucleophiles. eurjchem.com These reactions can lead to the formation of fused heterocyclic systems through condensation followed by an intramolecular nucleophilic attack on the C-2 position of the chromanone ring. eurjchem.com This method has been successfully employed to synthesize a range of heteroannulated chromones. eurjchem.com

Another approach utilizes electron-deficient 3-vinylchromones as precursors for the construction of various heterocyclic systems. researchgate.net These vinylchromones can react with different reagents to yield complex structures. For instance, their reaction with acid hydrazides can produce salicyloyl-substituted 1,2,4-triazolo[1,5-a]pyridines through a tandem ring-opening/double ring-closing process. researchgate.net

The following table summarizes various synthetic strategies that utilize chromanones for the construction of complex heterocyclic systems:

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

| 3-Formylchromones | Carbon and nitrogen nucleophiles | Fused heterocyclic systems | eurjchem.com |

| 3-Formylchromones | Bifunctional nucleophiles | Diverse fused heterocyclic systems | eurjchem.com |

| Electron-deficient 3-vinylchromones | Acid hydrazides | Salicyloyl-substituted 1,2,4-triazolo[1,5-a]pyridines | researchgate.net |

| Acetyl derivative and 3-formylchromone | Binucleophilic reagents | Dipyrazole, dipyrimidines, dibenzodiazepine, dibenzoxazepine, dibenzothiazepine | ekb.eg |

| Chromone-containing acrylic acids and ethyl cyanoacetate | Triethylamine (catalyst) | 2-(pyrano[3,2-c]chromen-5-yl)acetic acids and their derivatives | researchgate.net |

Design and Synthesis of Molecular Scaffolds with Defined Stereochemistry

The development of methods for the stereoselective synthesis of chromanone derivatives is of significant interest due to the importance of stereochemistry in determining the biological activity of molecules. nih.gov Asymmetric catalysis has emerged as a powerful tool for controlling the stereochemical outcome of reactions involving chromanones.

For example, cobalt(II)-based metalloradical catalysis has been successfully employed for the asymmetric radical bicyclization of 2-vinylaryl diazomalonates to construct tricyclic chromanones with fused cyclopropanes. nih.gov This method allows for the stereoselective formation of contiguous stereogenic centers with high yields and excellent control of both diastereoselectivity and enantioselectivity. nih.gov The choice of chiral amidoporphyrin ligands was found to be crucial for achieving high levels of stereocontrol. nih.gov

Another approach involves the use of chiral triazolium salts as catalysts for the asymmetric intramolecular Stetter reaction. organic-chemistry.org This reaction provides an efficient pathway to enantiomerically enriched chromanones. organic-chemistry.org The following table provides examples of stereoselective syntheses involving chromanones:

| Reaction Type | Catalyst/Reagent | Product | Key Features | Reference |

| Asymmetric Radical Bicyclization | Co(II)-based metalloradical system with chiral amidoporphyrin ligands | Tricyclic chromanones with fused cyclopropanes | High yields, high enantioselectivities, stereoselective construction of contiguous stereogenic centers | nih.gov |

| Asymmetric Intramolecular Stetter Reaction | Chiral triazolium salts based on the camphor (B46023) scaffold | Enantiomerically enriched chromanones | Excellent yields, up to 97% ee | organic-chemistry.org |

Precursors for Novel Functional Materials (e.g., in optoelectronics or sensors)

The unique photophysical properties of certain chromanone derivatives make them attractive candidates for the development of novel functional materials for applications in optoelectronics and sensing. wiley.comfrontiersin.orgmdpi.comrsc.orgmdpi.com The chromone (B188151) scaffold, a related structure, has been utilized in the creation of fluorescent probes due to its photochemical characteristics. researchgate.net

For instance, pyrano[3,2-c]chromenes, which can be synthesized from chromone-containing precursors, exhibit intense fluorescence in the yellow-green region of the spectrum and demonstrate large Stokes shifts. researchgate.net These properties are highly desirable for applications in optical sensors and imaging agents. The development of flexible optoelectronic sensors is a rapidly growing field where such fluorescent molecules could find use. rsc.org

The modular nature of chromanone synthesis allows for the fine-tuning of their optical and electronic properties by introducing different substituents onto the chromanone core. This tunability is crucial for designing materials with specific functionalities for advanced applications.

Development of Chemical Probes and Ligands for Molecular Recognition Studies

Substituted chromanones are valuable scaffolds for the design and synthesis of chemical probes and ligands for molecular recognition studies. mskcc.org Their rigid framework and the possibility of introducing various functional groups allow for the creation of molecules that can selectively bind to biological targets such as enzymes and receptors. digitellinc.com

For example, a series of substituted chromone and chroman-4-one derivatives have been synthesized and evaluated as inhibitors of SIRT2, an enzyme implicated in aging-related diseases. acs.org Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chromanone ring were crucial for inhibitory activity, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. acs.org The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one. acs.org

The development of such selective ligands is essential for understanding the function of biological macromolecules and for the development of new therapeutic agents. spacefrontiers.org The chromanone scaffold provides a versatile starting point for the generation of libraries of compounds for screening against various biological targets.

Future Perspectives and Emerging Research Directions in 8 Tert Butylchroman 4 One Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The future of synthesizing 8-tert-butylchroman-4-one and its derivatives lies in the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry, particularly atom economy. Atom economy emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, thereby minimizing waste.

Current synthetic routes to chroman-4-ones often involve multi-step processes. A common approach involves the Michael addition of phenols to α,β-unsaturated carbonyl compounds, followed by an intramolecular cyclization. For instance, a two-step synthesis for various 4-chromanones has been described, starting with a Michael addition of phenols to acrylonitrile, followed by a Houben-Hoesch reaction. While efficient, future research will likely focus on developing one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process.

Cascade radical annulation reactions represent a promising, atom-economical approach. For example, a metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been developed to synthesize ester-containing chroman-4-ones. mdpi.com Adapting such methods for substrates like 2-(allyloxy)-3-tert-butylbenzaldehyde could provide a direct and efficient route to this compound derivatives. mdpi.com

Future methodologies will likely leverage catalysts that are recyclable and operate under milder conditions. The goal is to create synthetic pathways that reduce the number of steps, minimize the use of protecting groups, and decrease the generation of stoichiometric byproducts, making the synthesis of this compound both economically and environmentally more viable.

Table 1: Comparison of Synthetic Strategies for Chroman-4-ones

| Methodology | Key Features | Potential for Atom Economy |

| Traditional Multi-Step Synthesis | Stepwise formation of bonds, often requiring isolation of intermediates. | Moderate |

| Cascade/Tandem Reactions | Multiple bond-forming events in a single operation. | High |

| Catalytic Cyclizations | Use of catalysts to promote ring formation. | High |

Exploration of Novel Reactivity Patterns Driven by Steric Hindrance of the Tert-butyl Group

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. chemrxiv.org Its presence at the 8-position of the chroman-4-one ring is expected to significantly influence the molecule's reactivity, a phenomenon known as steric hindrance. chemistrytalk.orgwikipedia.org This hindrance can block or slow down reactions at adjacent positions, thereby enabling regioselective functionalization at other sites of the molecule.

For example, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, the bulky tert-butyl group at C8 will likely direct incoming electrophiles away from the C7 position, favoring substitution at C5 or C6. This steric control can be exploited to synthesize specific isomers that would be difficult to obtain through other means.

Furthermore, the steric bulk can influence the conformation of the dihydropyranone ring and affect the stereochemical outcome of reactions at the C2 and C3 positions. In reactions creating new stereocenters, the tert-butyl group could act as a stereodirecting element, favoring the formation of one diastereomer over another. For instance, the synthesis of certain 2-spiro-4-chromanones has shown lower yields with bulkier rings, likely due to steric hindrance. nih.gov

Future research will focus on systematically studying these steric effects. By understanding how the tert-butyl group modulates the reactivity of the chroman-4-one scaffold, chemists can design novel synthetic transformations and access new derivatives with precisely controlled substitution patterns. This exploration could lead to the discovery of unexpected reaction pathways and the creation of molecular architectures that were previously inaccessible.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Moreover, ML models can be used to optimize reaction conditions. By analyzing data from a set of experiments, these models can predict the optimal temperature, pressure, solvent, and catalyst required to maximize the yield of a reaction, while minimizing the formation of byproducts. This data-driven approach accelerates the development process and reduces the need for extensive trial-and-error experimentation. The integration of retrosynthesis knowledge into these AI platforms allows for the search of more practical and efficient synthetic routes. semanticscholar.orgacs.org

Application in Automated and Flow Chemistry Platforms

The synthesis of this compound and its derivatives is well-suited for implementation on automated and flow chemistry platforms. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. study.com

The precise control of residence time and temperature in a flow reactor can lead to higher yields and purities compared to traditional batch methods. digitellinc.com For reactions that are exothermic or involve hazardous reagents, the small reaction volumes in flow systems significantly improve safety. study.com

Automated platforms can integrate synthesis, purification, and analysis into a seamless workflow. An automated system could be programmed to synthesize a library of this compound derivatives by systematically varying the starting materials and reaction conditions. This high-throughput approach would dramatically accelerate the discovery of new compounds with desirable properties for applications in drug discovery and materials science.

Table 2: Advantages of Flow Chemistry for Synthesis

| Feature | Description | Benefit for this compound Synthesis |

| Enhanced Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. | Improved control over reaction temperature, reducing side products. |

| Improved Mixing | Efficient mixing of reactants in microreactors. | Increased reaction rates and yields. |

| Increased Safety | Small volumes of hazardous materials are handled at any given time. | Safer handling of reactive intermediates and reagents. |

| Scalability | Production can be scaled up by running the system for longer periods. | Straightforward transition from laboratory-scale synthesis to larger-scale production. |

Expansion into New Areas of Material Science and Supramolecular Chemistry

The unique structure of this compound makes it an intriguing building block for new materials and supramolecular assemblies. The rigid chromanone core provides a stable scaffold, while the bulky tert-butyl group can be used to control intermolecular interactions and influence the packing of molecules in the solid state.

In material science, chromanone derivatives have been investigated for their optical properties, including fluorescence. ijrpc.com The this compound scaffold could be incorporated into polymers or organic light-emitting diodes (OLEDs), where the tert-butyl group could enhance solubility and prevent aggregation-induced quenching of fluorescence, leading to materials with improved performance. The integration of chromone-like structures into polymers is an active area of research. rsc.org

In supramolecular chemistry, the tert-butyl group is frequently used in the design of host-guest systems. For example, p-tert-butylcalix mdpi.comarenes are well-known macrocycles that can encapsulate smaller molecules. mdpi.com Similarly, this compound could be used as a component in the design of new receptors or self-assembling systems. The steric bulk of the tert-butyl group can create well-defined cavities and direct the formation of specific, ordered structures through non-covalent interactions. This could lead to the development of new sensors, molecular switches, or drug delivery systems.

Q & A

Q. What are the established synthetic routes for 8-Tert-butylchroman-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or cyclization of tert-butylphenol derivatives. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature gradients. For reproducibility, document reaction times, purification methods (e.g., column chromatography with silica gel), and yield calculations. Contradictions in reported yields (e.g., 45–72%) may arise from incomplete tert-butyl group stabilization during cyclization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and tert-butyl group orientation. Infrared (IR) spectroscopy identifies carbonyl stretching (~1680 cm⁻¹). Mass spectrometry (MS) validates molecular ion peaks (e.g., [M+H]+ at m/z 221). Discrepancies in spectral data should be cross-checked with computational methods (DFT calculations) to resolve assignments .

Q. How can researchers address solubility challenges in biological assays involving this compound?

Methodological Answer: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Validate solvent biocompatibility via cytotoxicity controls. For conflicting solubility data, verify purity via HPLC (>95%) and consider polymorphic forms using X-ray diffraction (XRD) .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in catalytic asymmetric synthesis?

Methodological Answer: Design experiments comparing tert-butyl-substituted analogs with smaller alkyl groups (e.g., methyl) in asymmetric hydrogenation. Use chiral ligands (e.g., BINAP) and monitor enantiomeric excess (ee) via chiral HPLC. Contradictory ee values (e.g., 80% vs. 92%) may stem from ligand-metal coordination variability or competing non-catalytic pathways .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer: Standardize assay protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Validate compound stability under assay conditions (e.g., pH 7.4, 37°C).

- Apply statistical models (ANOVA with post-hoc tests) to distinguish biological variability from methodological flaws. Cross-reference with proteomics data to identify off-target effects .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

Methodological Answer: Perform molecular dynamics (MD) simulations to predict LogP (lipophilicity) and CYP450 metabolism. Validate in vitro via Caco-2 permeability assays and hepatic microsomal stability tests. Discrepancies between in silico and experimental data require re-evaluating force field parameters or solvation models .

Q. What ethical considerations apply when designing in vivo studies with this compound?

Methodological Answer: Follow institutional guidelines for animal welfare (3R principles: Replacement, Reduction, Refinement). Justify sample sizes via power analysis and include negative controls. For conflicting toxicity data, prioritize transparent reporting of adverse events and publish null results to avoid publication bias .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detail instrument calibration (e.g., NMR shimming, HPLC column lot numbers).

- Archive raw data (e.g., .fid files for NMR) in repositories like Zenodo.

- Use electronic lab notebooks (ELNs) for real-time annotation of anomalies .

Q. What statistical approaches validate dose-response relationships in pharmacological studies?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Assess goodness-of-fit via R² and residual plots. For non-reproducible curves, test for compound aggregation (dynamic light scattering) or assay interference (e.g., fluorescence quenching) .

Literature and Citation Practices

Q. How to systematically review conflicting mechanistic hypotheses for this compound’s activity?

Methodological Answer: Use Boolean search operators in databases (SciFinder, PubMed) to identify mechanistic studies. Create a comparative table of proposed pathways (e.g., ROS scavenging vs. enzyme inhibition) and evaluate supporting evidence (kinetic data, knock-out models). Cite primary literature over reviews to trace hypothesis origins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.